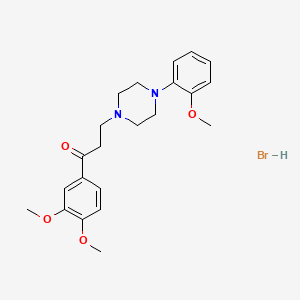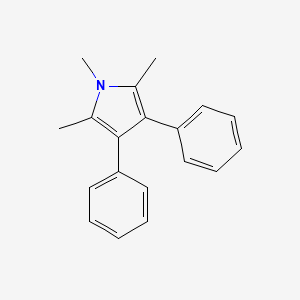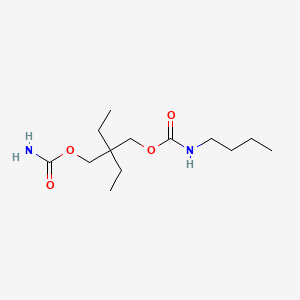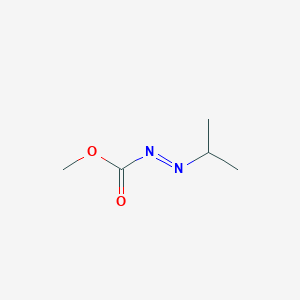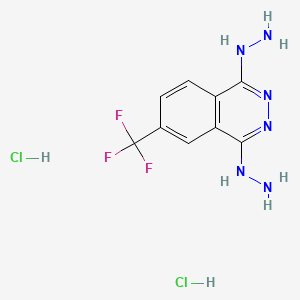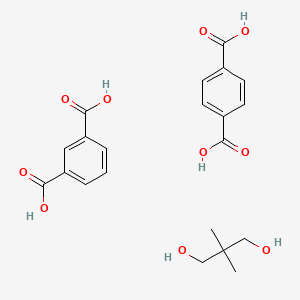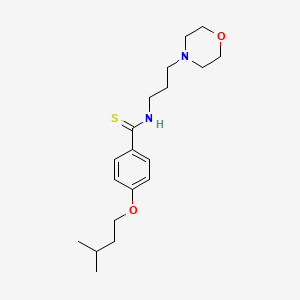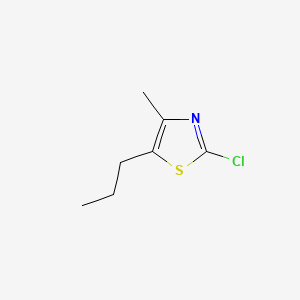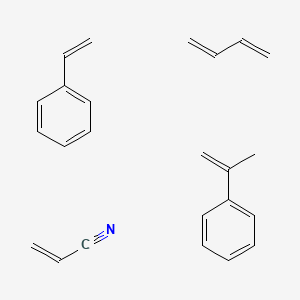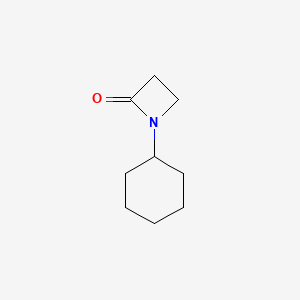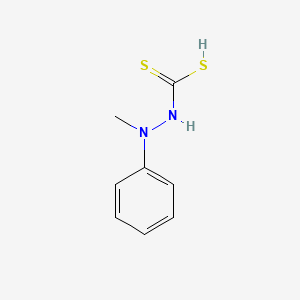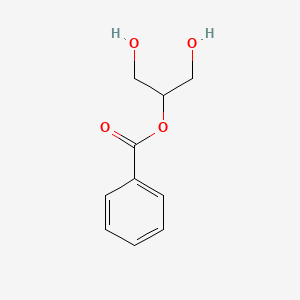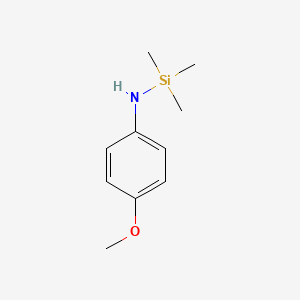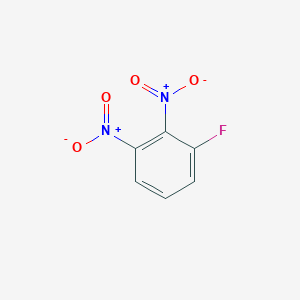![molecular formula C8H8S B14692190 9-Thiabicyclo[6.1.0]nona-2,4,6-triene CAS No. 35783-96-1](/img/structure/B14692190.png)
9-Thiabicyclo[6.1.0]nona-2,4,6-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Thiabicyclo[6.1.0]nona-2,4,6-triene is a sulfur-containing bicyclic compound that has garnered interest in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene can be synthesized through a two-step sequence involving the novel thiabicyclo[4.2.1]nonatrienes. The initial step involves the formation of thiabicyclo[4.2.1]nonatrienes, which are then converted to this compound under specific reaction conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves controlled laboratory conditions to ensure the purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Thiabicyclo[6.1.0]nona-2,4,6-triene undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom to a sulfide.
Substitution: The compound can undergo substitution reactions where functional groups replace hydrogen atoms in the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
9-Thiabicyclo[6.1.0]nona-2,4,6-triene has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity of sulfur-containing bicyclic systems.
Biology: The compound’s unique structure makes it a candidate for studying sulfur’s role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: The compound’s reactivity is leveraged in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism by which 9-Thiabicyclo[6.1.0]nona-2,4,6-triene exerts its effects involves interactions with molecular targets and pathways specific to its sulfur-containing bicyclic structure. The sulfur atom can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, with a focus on understanding the pathways involved in its reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methoxybicyclo[6.1.0]nona-2,4,6-triene: This compound has a methoxy group instead of a sulfur atom, leading to different reactivity and applications.
9-Thiatricyclo[3.3.1.02,8]nona-3,6-diene: Another sulfur-containing bicyclic compound with a different ring structure and reactivity.
9-Methylbicyclo[6.1.0]nona-2,4,6-triene: This compound has a methyl group, which alters its chemical properties compared to 9-Thiabicyclo[6.1.0]nona-2,4,6-triene.
Uniqueness
This compound is unique due to the presence of a sulfur atom in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35783-96-1 |
|---|---|
Molekularformel |
C8H8S |
Molekulargewicht |
136.22 g/mol |
IUPAC-Name |
9-thiabicyclo[6.1.0]nona-2,4,6-triene |
InChI |
InChI=1S/C8H8S/c1-2-4-6-8-7(9-8)5-3-1/h1-8H |
InChI-Schlüssel |
PAMICIPZUNQWBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=CC2C(S2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


